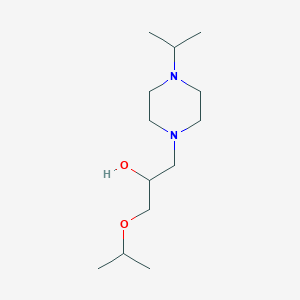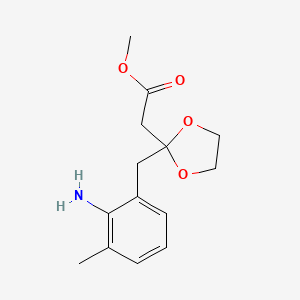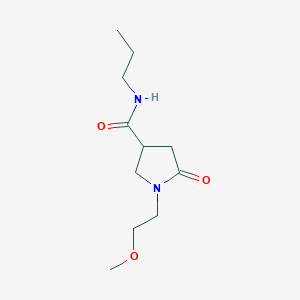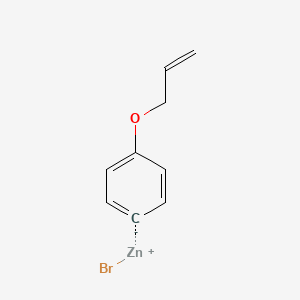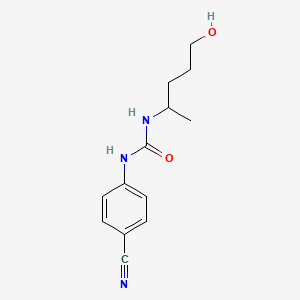
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a synthetic organic compound characterized by the presence of a cyanophenyl group and a hydroxypentan-2-yl group attached to a urea moiety
Métodos De Preparación
The synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 5-hydroxypentan-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: It may be used in the development of new materials or as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea involves its interaction with specific molecular targets and pathways. The cyanophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxypentan-2-yl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Cyanophenyl)-3-(5-hydroxyhexan-2-yl)urea: Similar structure but with an additional carbon in the alkyl chain.
1-(4-Cyanophenyl)-3-(5-hydroxypentan-3-yl)urea: Similar structure but with the hydroxyl group on a different carbon.
1-(4-Cyanophenyl)-3-(5-hydroxybutan-2-yl)urea: Similar structure but with a shorter alkyl chain.
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1-(4-cyanophenyl)-3-(5-hydroxypentan-2-yl)urea |
InChI |
InChI=1S/C13H17N3O2/c1-10(3-2-8-17)15-13(18)16-12-6-4-11(9-14)5-7-12/h4-7,10,17H,2-3,8H2,1H3,(H2,15,16,18) |
Clave InChI |
GHLBEQITTCRETD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCO)NC(=O)NC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',2',4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5'-[1,3]dioxane]-4',6'-dione](/img/structure/B14896856.png)
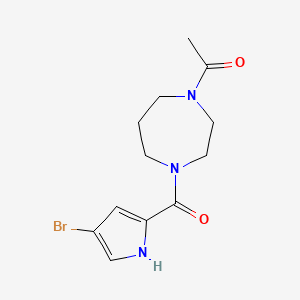

![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)
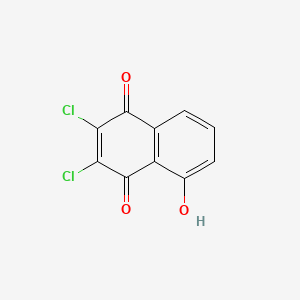
![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)


![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B14896907.png)
